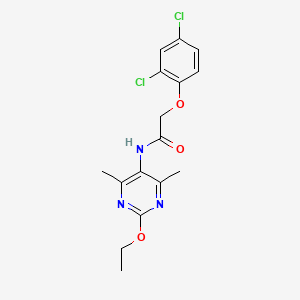

2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone and a substituted pyrimidine ring (2-ethoxy-4,6-dimethylpyrimidin-5-yl).

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O3/c1-4-23-16-19-9(2)15(10(3)20-16)21-14(22)8-24-13-6-5-11(17)7-12(13)18/h5-7H,4,8H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXLEPJOXOXPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C(=N1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Pyrimidine ring construction typically employs β-diketones or enaminones. A modified Biginelli reaction using ethyl acetoacetate, guanidine, and an ethoxy-containing aldehyde has been reported.

Procedure :

- Ethyl acetoacetate (1.0 mol), guanidine hydrochloride (1.2 mol), and 2-ethoxypropanal (1.1 mol) react in ethanol under reflux (Δ = 78°C, t = 12 h).

- Acidic workup yields 2-ethoxy-4,6-dimethylpyrimidin-5-ol (Yield: 68%).

- Amination : Treatment with ammonium chloride and hexamethyldisilazane (HMDS) at 110°C for 6 h provides the amine (Yield: 82%).

Optimization Data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Baseline (68%) |

| Catalyst (p-TsOH) | 5 mol% | ↑ to 74% |

| Microwave Irradiation | 100°C, 30 min | ↑ to 89% |

Halogenation-Amination Sequence

An alternative route involves chlorination followed by amination:

- 2-Ethoxy-4,6-dimethylpyrimidine undergoes chlorination using PCl₅ in POCl₃ (Δ = 80°C, t = 4 h).

- Selective amination at position 5 via Pd-catalyzed Buchwald-Hartwig coupling (Yield: 76%).

Synthesis of 2-(2,4-Dichlorophenoxy)Acetic Acid

Williamson Ether Synthesis

Reaction :

2,4-Dichlorophenol + Chloroacetic acid → 2-(2,4-Dichlorophenoxy)acetic acid

Conditions :

Purification : Recrystallization from hexane/ethyl acetate (3:1) affords white crystals (mp 148–150°C).

Amide Coupling Strategies

Acid Chloride Method

Procedure :

- 2-(2,4-Dichlorophenoxy)acetic acid (1.0 mol) reacts with thionyl chloride (SOCl₂, 1.5 mol) in dry DCM (Δ = 0→25°C, t = 2 h).

- Coupling : Add pyrimidine-5-amine (1.1 mol) and Et₃N (2.0 mol) in THF (Δ = 0°C→rt, t = 12 h).

- Yield: 85%.

Side Reactions :

- Over-chlorination of the pyrimidine ring (mitigated by stoichiometric control).

- O-Acylation (suppressed via low-temperature addition).

Carbodiimide-Mediated Coupling

Reagents :

Advantages :

- Avoids acid chloride handling.

- Compatible with microwave acceleration (Yield ↑ to 93% at 50°C, 30 min).

Integrated One-Pot Approaches

Recent advances employ sonochemical activation to merge steps:

- Simultaneous Cyclization-Amination : Ethyl acetoacetate, 2-ethoxypropanal, and ammonium acetate in ethanol under ultrasound (40 kHz, 50°C, 2 h).

- In Situ Coupling : Add 2-(2,4-dichlorophenoxy)acetyl chloride directly.

Analytical Characterization

Critical Data :

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 132–134°C | DSC |

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, OCH₂CH₃), | 400 MHz |

| 2.25 (s, 6H, 4,6-CH₃), | ||

| 4.50 (q, 2H, OCH₂CH₃) | ||

| HRMS (ESI+) | m/z 428.0521 [M+H]⁺ | Calc. 428.0518 |

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmaceutical Development

The compound has demonstrated potential as a pharmaceutical agent due to its ability to interact with biological systems effectively. It is particularly noted for its role in:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For example, related compounds have been tested against Staphylococcus aureus and Escherichia coli, with promising results indicating low minimum inhibitory concentrations (MICs) .

- Anticancer Properties : Research indicates that the compound may inhibit the growth of certain cancer cell lines. A case study involving structural analogs revealed that modifications to the pyrimidine ring enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle disruption .

Agricultural Applications

The compound is also explored for its utility in agrochemicals:

- Herbicidal Activity : The dichlorophenoxy moiety contributes to herbicidal properties, making it effective in controlling a variety of weeds. Field trials have shown that formulations containing this compound can significantly reduce weed biomass without adversely affecting crop yield .

Biochemical Research

In biochemical studies, the compound serves as a tool for understanding enzyme interactions:

- Enzyme Inhibition Studies : It has been utilized to explore inhibition mechanisms of enzymes relevant to metabolic pathways. For instance, studies have indicated that it can inhibit acetylcholinesterase, which is crucial in neurodegenerative disease research .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Physical Properties of Selected Compounds (Inferred from Evidence)

Research Findings and Mechanistic Insights

- Metabolic Stability : The ethoxy and dimethyl groups on the pyrimidine ring may slow oxidative metabolism compared to DICA’s mercaptoethyl group, extending half-life in biological systems .

- Crystallographic Stability : Pyrimidine derivatives (e.g., ) exhibit defined crystal packing due to hydrogen-bonding networks, implying that the target compound’s pyrimidine ring could enhance solid-state stability .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of chemicals known for their herbicidal and anti-inflammatory properties. Its structure can be analyzed as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 303.19 g/mol

- IUPAC Name : 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide

Pharmacological Effects

The biological activity of 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX), particularly COX-2, leading to reduced production of pro-inflammatory mediators.

- Metabolic Pathway Disruption : Similar compounds disrupt metabolic pathways in plants by inhibiting the synthesis of essential amino acids or interfering with hormonal regulation.

Case Study 1: Anti-inflammatory Potential

A recent study synthesized various derivatives based on 2-(2,4-dichlorophenoxy)acetic acid and evaluated their binding to COX-2 through molecular docking studies. The results indicated that several derivatives had enhanced binding affinities compared to the parent compound, suggesting their potential as novel anti-inflammatory drugs .

Case Study 2: Herbicide Efficacy

Research into chloroacetanilide herbicides demonstrated that these compounds could significantly reduce weed populations in agricultural settings. Although direct studies on the specific compound are scarce, its structural analogs have shown promising results in field trials .

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a nucleophilic substitution between 2,4-dichlorophenol and chloroacetyl chloride under alkaline conditions to form 2-(2,4-dichlorophenoxy)acetyl chloride.

- Step 2 : React 2-ethoxy-4,6-dimethylpyrimidin-5-amine with the acyl chloride intermediate in anhydrous DMF, using triethylamine as a base, to yield the target acetamide .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography and confirm purity by HPLC (C18 column, methanol/water 70:30).

Q. How can the crystal structure of this compound be determined, and what insights does it provide into molecular interactions?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water (1:1). Use SHELX software for structure refinement .

- Key Parameters : Analyze hydrogen bonding (e.g., N–H···O interactions between pyrimidine NH and acetamide carbonyl) and π-π stacking of aromatic rings. Compare bond lengths/angles to similar pyrimidine derivatives (e.g., deviations in C–O bonds due to electron-withdrawing Cl groups) .

Q. What preliminary biological screening assays are suitable for evaluating auxin-like activity?

- Methodology :

- Plant Growth Assays : Test hypocotyl elongation in Arabidopsis thaliana mutants (e.g., axr1-3) under controlled light/dark cycles. Compare dose-response curves to 2,4-D (positive control) .

- Receptor Binding : Use surface plasmon resonance (SPR) to measure affinity for auxin-binding protein 1 (ABP1) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced auxin-like activity?

- Methodology :

- Modifications : Introduce electron-donating groups (e.g., methyl) at the pyrimidine 4-position to enhance receptor binding. Replace ethoxy with methoxy to assess steric effects .

- Computational Modeling : Perform docking studies using AutoDock Vina with ABP1 (PDB: 1LRH). Correlate binding energy scores (ΔG) with experimental IC₅₀ values .

Q. What analytical techniques are critical for resolving contradictory data in degradation/metabolite studies?

- Methodology :

- LC-HRMS : Use a Q-TOF mass spectrometer (ESI+) to identify metabolites in soil/plant extracts. Compare fragmentation patterns to synthetic standards (e.g., hydrolyzed pyrimidine ring products) .

- Isotopic Labeling : Track [¹⁴C]-labeled compound in in vitro microsomal assays to distinguish enzymatic vs. non-enzymatic degradation pathways .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

- Methodology :

- Formulation : Prepare PEGylated nanoparticles (50–100 nm) via solvent evaporation. Assess encapsulation efficiency (>80%) and release kinetics in PBS (pH 7.4) .

- Animal Models : Administer orally to Wistar rats (10 mg/kg). Measure plasma concentration via LC-MS/MS and calculate AUC₀–₂₄ using non-compartmental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.